TC-Dapk 6

Übersicht

Beschreibung

TC-DAPK 6 is an oxazalone compound that acts as a potent, ATP-competitive, and highly selective inhibitor of death-associated protein kinase (DAPK). DAPKs play crucial roles in cell signaling, apoptosis, and other cellular processes. This compound specifically targets DAPK1 and DAPK3, with IC50 values of 69 nM and 225 nM, respectively, when assayed with 10 μM ATP . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Vorbereitungsmethoden

Synthetic Routes: The synthetic routes for TC-DAPK 6 are not widely documented in the literature. it is typically prepared through organic synthesis, involving key steps such as cyclization and functional group modifications.

Reaction Conditions: Specific reaction conditions for this compound synthesis remain proprietary. Researchers have likely optimized these conditions to achieve high yields and purity.

Industrial Production: Information on large-scale industrial production methods for this compound is limited. It is primarily available through specialized suppliers for research purposes.

Analyse Chemischer Reaktionen

Arten von Reaktionen: TC-DAPK 6 ist stabil und unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Potenzielle Oxidationsreaktionen können an bestimmten funktionellen Gruppen auftreten.

Reduktion: Reduktionsreaktionen können die Struktur der Verbindung verändern.

Substitution: Substitutionsreaktionen können Halogenierung oder andere nukleophile Substitutionen beinhalten.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in this compound-Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Reaktionsbedingungen hängen von der jeweiligen Transformation ab.

Hauptprodukte: Die Hauptprodukte, die bei this compound-Reaktionen gebildet werden, umfassen Derivate mit veränderten funktionellen Gruppen oder Stereochemie.

4. Wissenschaftliche Forschungsanwendungen

This compound hat Anwendungen in verschiedenen wissenschaftlichen Bereichen gefunden:

Chemie: Forscher untersuchen seine Reaktivität, Stabilität und mögliche Modifikationen.

Biologie: Untersuchungen konzentrieren sich auf seine Auswirkungen auf Zellsignalwege und Apoptose.

Medizin: Die potenziellen therapeutischen Anwendungen von this compound werden untersucht, insbesondere in der Krebsforschung.

Industrie: Obwohl es industriell nicht weit verbreitet ist, macht seine Selektivität es für gezielte Studien wertvoll.

5. Wirkmechanismus

This compound übt seine Wirkung durch Hemmung von DAPK1 und DAPK3 aus. Diese Kinasen regulieren Apoptose, Autophagie und Zellmotilität. Durch Störung ihrer Aktivität kann this compound Zellüberlebens- und -todeswege beeinflussen.

Wissenschaftliche Forschungsanwendungen

Cardiovascular Research

TC-DAPK 6 has shown potential in protecting cardiomyocytes from acute myocardial infarction (AMI). In studies involving AMI rat models, this compound administration resulted in:

- Reduction of Inflammatory Factors: Decreased levels of interleukins (IL-1β, IL-6) and tumor necrosis factor-α.

- Oxidative Stress Mitigation: Enhanced activities of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase, while reducing malonaldehyde levels .

Case Study:

In a controlled study, rats treated with this compound demonstrated improved cardiac function post-AMI compared to the control group, indicating its protective role in myocardial injury .

Cancer Therapy

In cancer research, this compound is investigated for its role in suppressing tumor growth and metastasis. DAPK1 is recognized as a tumor suppressor gene, and inhibiting its activity can lead to enhanced cancer cell migration.

Key Findings:

- In hepatocellular carcinoma (HCC) models, this compound inhibited cell migration and invasion by modulating the expression of proteins involved in these processes .

- The compound was shown to affect the p53 signaling pathway, further elucidating its mechanism in cancer progression .

Data Table: Effects of this compound on Cancer Cell Lines

| Cell Line | Treatment Concentration | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|---|

| Hep3B | 100 nmol/L | 45% | 50% |

| PLC/PRF/5 | 100 nmol/L | 40% | 55% |

Neurodegenerative Diseases

The application of this compound extends to neurodegenerative disorders such as Parkinson's disease (PD). Research indicates that DAPK1 contributes to synucleinopathy by phosphorylating α-synuclein.

Findings:

- Application of this compound blocked hyperphosphorylation of α-synuclein, leading to improvements in both pathological and behavioral symptoms in PD models.

- Genetic deletion of DAPK1 showed similar protective effects against neurodegeneration .

Case Study:

In MPTP-treated mice, administration of this compound resulted in the preservation of dopaminergic neurons and improved locomotor function compared to untreated controls .

Wirkmechanismus

TC-DAPK 6 exerts its effects by inhibiting DAPK1 and DAPK3. These kinases regulate apoptosis, autophagy, and cell motility. By disrupting their activity, this compound may influence cell survival and death pathways.

Vergleich Mit ähnlichen Verbindungen

TC-DAPK 6 zeichnet sich durch seine hohe Selektivität für DAPKs aus. Ähnliche Verbindungen umfassen andere Kinaseinhibitoren, aber nur wenige erreichen die Spezifität von this compound.

Biologische Aktivität

Overview

TC-DAPK 6 is a potent and selective inhibitor of death-associated protein kinase 1 (DAPK1), known for its role in various cellular processes, including apoptosis and autophagy. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer and ischemic diseases.

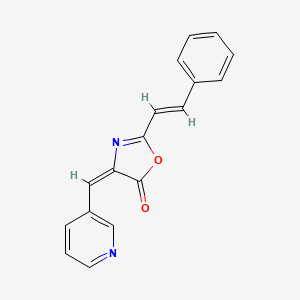

- Chemical Name: (4Z)-2-[(E)-2-Phenylethenyl]-4-(3-pyridinylmethylene)-5(4H)-oxazolone

- CAS Number: 315694-89-4

- Purity: ≥98%

This compound operates as an ATP-competitive inhibitor, primarily targeting DAPK1 with an IC50 value of 69 nM and DAPK3 with an IC50 value of 225 nM when assayed with 10 μM ATP. It exhibits selectivity for DAPK1 over a panel of 48 other kinases, showing IC50 values greater than 10 μM for most, including Abl, AMPK, Chk1, Met, and Src .

Biological Activity and Selectivity

The biological activity of this compound has been characterized through various assays:

| Target Kinase | IC50 (nM) | Assay Conditions |

|---|---|---|

| DAPK1 | 69 | 10 μM ATP |

| DAPK3 | 225 | 10 μM ATP |

| Other Kinases | >10,000 | Various |

The compound's selectivity is significant as it minimizes off-target effects, which is crucial for therapeutic applications .

Study on Neurodegeneration

In a study investigating the role of DAPK1 in neurodegenerative diseases, this compound was applied to block the hyperphosphorylation of α-synuclein, a key protein involved in Parkinson's disease. The results indicated that inhibition of DAPK1 could prevent motor disorders and dopaminergic neuron loss in MPTP-treated mice, suggesting a protective role against neurodegeneration .

Cancer Research

Another research focused on hepatocellular carcinoma (HCC) demonstrated that DAPK1 functions as a tumor suppressor. Inhibition of DAPK1 using this compound resulted in increased migration and invasion of HCC cells. This study highlighted the dual role of DAPK1 in cancer biology—acting as both a promoter and suppressor depending on the context .

Ischemic Disease Applications

This compound has been explored as a therapeutic agent for ischemic diseases due to its ability to modulate cell death pathways. The selective inhibition of DAPK1 may help protect against tissue damage during ischemic events, making it a candidate for further clinical exploration .

Eigenschaften

IUPAC Name |

(4E)-2-[(E)-2-phenylethenyl]-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O2/c20-17-15(11-14-7-4-10-18-12-14)19-16(21-17)9-8-13-5-2-1-3-6-13/h1-12H/b9-8+,15-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGMISOSPOPSHN-QCTDOKRBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=CC3=CN=CC=C3)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10420639 | |

| Record name | TC-DAPK 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315694-89-4 | |

| Record name | TC-DAPK 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10420639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.